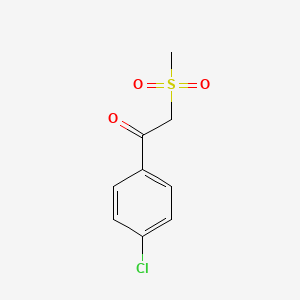

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone

Description

Chemical Classification and Structural Significance

This compound represents a sophisticated example of organosulfur chemistry, classified as a phenacyl sulfone bearing both halogenated aromatic and methylsulfonyl functional groups. The compound possesses the molecular formula C9H9ClO3S with a molecular weight of 232.68 grams per mole, as documented in the PubChem chemical database. The structural architecture features a 4-chlorophenyl ketone unit linked to a methylsulfonyl group through a methylene bridge, creating a unique arrangement that combines the electronic properties of halogenated aromatics with the distinctive reactivity patterns associated with sulfone functionality.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-(4-chlorophenyl)-2-methylsulfonylethanone, reflecting the systematic naming conventions for organosulfur compounds. Alternative nomenclature includes 4'-chloro-2-(methylsulphonyl)acetophenone and 1-(4-chlorophenyl)-2-methanesulfonylethan-1-one, demonstrating the various approaches to describing this molecular structure. The compound's Chemical Abstracts Service registry number 24437-48-7 provides a unique identifier within the chemical literature, facilitating research coordination and regulatory tracking across international databases.

The structural significance of this compound extends beyond simple molecular composition to encompass its role as a representative member of the phenacyl sulfone class. Sulfones constitute a fundamental category of organosulfur compounds characterized by the presence of a sulfonyl functional group (SO2) attached to two carbon atoms. The sulfonyl group imparts distinctive electronic and steric properties that influence both the compound's reactivity profile and its potential applications in synthetic chemistry. The presence of the 4-chloro substituent on the phenyl ring introduces additional electronic effects through resonance and inductive mechanisms, modulating the overall electronic distribution within the molecular framework.

Historical Context in Sulfone Chemistry

The development of sulfone chemistry traces its origins to the late nineteenth century, with the first sulfone-based pharmaceutical compound, sulfonal, synthesized by Eugen Baumann in 1888 and subsequently introduced as a hypnotic drug by Alfred Kast. This early milestone established sulfones as medicinally relevant compounds and sparked continued research into their synthetic accessibility and therapeutic potential. The historical progression of sulfone chemistry has been marked by the evolution of synthetic methodologies, from classical oxidation approaches to modern catalytic processes that enable precise control over molecular architecture and functional group incorporation.

The traditional synthetic approaches to sulfone construction have relied primarily on four fundamental methodologies: oxidation of sulfides or sulfoxides, Friedel-Crafts-type sulfonylation reactions, alkylation of sulfinate salts, and addition reactions to alkenes and alkynes. These classical methods, while effective, often required harsh reaction conditions, elevated temperatures, and stoichiometric quantities of oxidizing agents or catalysts. The oxidation of sulfides represents perhaps the most widely employed historical approach, involving a two-step process wherein sulfides are first converted to sulfoxides as intermediates before further oxidation to the corresponding sulfones. This methodology typically utilizes peracids or hydrogen peroxide in combination with acetic acid, though such procedures are frequently associated with significant disadvantages including reagent excess, highly acidic conditions, and elevated temperature requirements.

Recent advances in sulfone chemistry have focused on developing more sustainable and efficient synthetic approaches that address the limitations of classical methodologies. Modern research emphasizes the implementation of green chemistry principles, including the use of environmentally benign solvents, base-metal catalysts rather than precious metals, and metal-free processes where possible. The evolution toward sustainability has been driven by recognition of the widespread industrial applications of sulfones, which extend beyond pharmaceuticals to include agrochemicals, polymers, and specialty materials. Contemporary synthetic strategies have incorporated novel catalytic systems based on inexpensive metals such as titanium, iron, molybdenum, and tungsten, as well as metal-free oxidation systems that utilize hydrogen peroxide as a green oxidant.

The historical development of sulfone chemistry has also been characterized by expanding understanding of structure-activity relationships and the recognition of sulfones as privileged structural motifs in medicinal chemistry. Sulfones demonstrate remarkable versatility as building blocks for biologically active molecules, with documented applications spanning antitumor, anti-inflammatory, antifungal, and antiviral activities. The emergence of sulfone-containing drugs such as various proton pump inhibitors and anti-inflammatory agents has validated the therapeutic potential of this chemical class and sustained research interest in novel sulfone derivatives.

Position within Phenacyl Sulfone Research

Phenacyl sulfones occupy a distinctive position within organosulfur chemistry as compounds that combine the structural features of acetophenone derivatives with sulfone functionality. The phenacyl sulfone framework, characterized by the presence of both carbonyl and sulfonyl groups in close proximity, provides unique opportunities for chemical manipulation and synthetic elaboration. Research into phenacyl sulfones has been motivated by their utility as synthetic intermediates, particularly in the construction of complex molecular architectures through various coupling and elimination reactions.

The research significance of phenacyl sulfones extends to their role in name reactions and synthetic methodologies that have become standard tools in organic synthesis. The Julia olefination reaction, for example, utilizes phenyl sulfones as key substrates in the formation of alkenes through elimination processes. In this transformation, phenacyl sulfones serve as precursors to sulfonyl-stabilized carbanions that undergo subsequent coupling with aldehydes or ketones, followed by elimination to generate alkene products. The versatility of this reaction and its tolerance for diverse functional groups has established phenacyl sulfones as valuable synthetic building blocks in complex molecule synthesis.

This compound represents a specific example within the broader phenacyl sulfone research landscape, distinguished by the presence of the 4-chloro substituent that modulates both electronic properties and synthetic accessibility. The chlorine substituent introduces opportunities for further functionalization through nucleophilic aromatic substitution reactions, cross-coupling processes, and other transformations that exploit the reactivity of halogenated aromatics. This structural feature positions the compound as a potential intermediate for the synthesis of more complex derivatives bearing diverse functional groups.

Research into methyl phenacyl sulfone derivatives, which encompasses compounds structurally related to this compound, has demonstrated the synthetic utility of these molecules in benzylation and benzoylation reactions. These transformations highlight the nucleophilic character of the methylsulfonyl group and its capacity to participate in carbon-carbon bond forming reactions under appropriate conditions. The ability to elaborate phenacyl sulfone structures through such reactions expands their utility as synthetic intermediates and provides access to increasingly complex molecular architectures.

The position of this compound within phenacyl sulfone research is further defined by ongoing developments in sulfone synthesis and functionalization. Contemporary research has emphasized the development of sustainable synthetic approaches that minimize environmental impact while maintaining synthetic efficiency. These efforts have led to the exploration of alternative oxidants, catalytic systems, and reaction media that enable more environmentally responsible sulfone synthesis. The incorporation of such methodological advances into phenacyl sulfone research represents an important direction for future development in this field.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWVEFAAYCFRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370950 | |

| Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24437-48-7 | |

| Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24437-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of 4-Chloroacetophenone Derivatives

A common approach involves starting from 4-chloroacetophenone or its derivatives, followed by oxidation or sulfonylation to introduce the methylsulfonyl group at the alpha position relative to the ketone.

- Starting Material: 4-Chloroacetophenone or 4-chlorophenylacetic acid derivatives.

- Sulfonylation Reagents: Methylsulfonyl chloride or methylsulfonyl-containing intermediates.

- Oxidation: Controlled oxidation of methylthio or methylsulfide precursors to methylsulfonyl using oxidants such as hydrogen peroxide or peracids under mild conditions to prevent degradation of the ketone.

This method requires careful temperature control (often 0–40 °C) and solvent choice (polar aprotic solvents like dichloromethane, dimethylformamide, or mixtures with water) to optimize yield and minimize byproducts.

Multi-Step Synthesis via Phosphonate Intermediates and Horner-Wadsworth-Emmons Reaction

A more sophisticated synthetic route involves:

- Preparation of α-alkoxy p-chlorobenzyl phosphonate intermediates.

- Reaction of these phosphonates with methylsulfonyl-containing ketones or aldehydes via Horner-Wadsworth-Emmons (HWE) olefination to form alkoxy derivatives.

- Subsequent hydrolysis under acidic conditions (e.g., hydrochloric acid) to yield the target ethanone compound.

Key parameters include:

| Parameter | Typical Range/Condition |

|---|---|

| Reaction Temperature | 0 °C to 40 °C (preferably 10–30 °C) |

| Reaction Time | 2 to 8 hours for HWE reaction |

| Hydrolysis Conditions | Acidic medium (HCl preferred), 20–40 °C, 3–10 hours |

| Solvent System | Water or water-organic solvent mixtures (methanol, ethanol, THF, DMSO, toluene) |

This method allows for high selectivity and yields by controlling the intermediate formation and hydrolysis steps.

Friedel-Crafts Acylation Followed by Sulfonylation

Another approach involves:

- Friedel-Crafts acylation of 4-chlorobenzene derivatives with appropriate acyl chlorides or anhydrides to form 1-(4-chlorophenyl) ethanone intermediates.

- Subsequent introduction of the methylsulfonyl group via sulfonylation reactions using methylsulfonyl chloride or oxidation of methylthio precursors.

This method often uses Lewis acid catalysts (e.g., AlCl3) and requires low-temperature control to avoid polyacylation or sulfonylation side reactions.

Oxidation of Methylthio Precursors

A practical method involves:

- Synthesis of 1-(4-chlorophenyl)-2-(methylthio)ethanone as a precursor.

- Controlled oxidation of the methylthio group to methylsulfonyl using oxidants such as hydrogen peroxide or peracids.

This step is critical and must be optimized to avoid over-oxidation or ketone degradation. Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is standard.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Horner-Wadsworth-Emmons | α-Alkoxy p-chlorobenzyl phosphonate, base | Base choice affects yield and selectivity |

| Hydrolysis | Acid (HCl preferred), aqueous-organic solvent | Temperature 20–40 °C, 3–10 h reaction time |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 catalyst, DCM solvent | Ice bath cooling to control exotherm |

| Oxidation of methylthio group | H2O2 or peracid, mild temperature | Monitor to prevent over-oxidation |

Analytical and Monitoring Techniques

- Thin-Layer Chromatography (TLC): To monitor reaction progress and completion.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm structure and purity.

- Mass Spectrometry (MS): To verify molecular weight and detect impurities.

- Melting Point Determination: For solid intermediates and final product characterization.

- X-ray Crystallography: Occasionally used for structural confirmation of intermediates or final compounds.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 4-Chloroacetophenone | Methylsulfonyl chloride, oxidants | Straightforward, fewer steps | Requires careful oxidation control |

| Phosphonate Intermediate Route | α-Alkoxy p-chlorobenzyl phosphonate | Base, acid hydrolysis, organic solvents | High selectivity, good yields | Multi-step, requires intermediate synthesis |

| Friedel-Crafts Acylation + Sulfonylation | 4-Chlorobenzene derivatives | Acyl chloride, AlCl3, methylsulfonyl chloride | Established method, scalable | Possible side reactions, catalyst handling |

| Oxidation of Methylthio Precursors | 1-(4-Chlorophenyl)-2-(methylthio)ethanone | H2O2 or peracid, mild conditions | Controlled oxidation, good purity | Sensitive to over-oxidation |

Research Findings and Industrial Relevance

- The phosphonate intermediate method is favored in research for its precision and ability to produce high-purity products suitable for pharmaceutical applications.

- Oxidation of methylthio precursors is widely used due to the availability of starting materials and relatively mild reaction conditions.

- Friedel-Crafts acylation remains a classical approach but requires careful optimization to avoid byproducts and ensure reproducibility.

- Industrial processes often optimize solvent systems, temperature, and reaction times to maximize yield and minimize hazardous waste, with a trend toward greener solvents and safer oxidants.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone is an organic compound with a chlorophenyl group and a methylsulfonyl group attached to an ethanone backbone. It is also known as CMS. This compound has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound is used as an intermediate in the synthesis of more complex organic molecules. It can be synthesized through the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base like triethylamine, typically under mild conditions, followed by purification. In industrial production, similar reagents and conditions are used in large-scale batch reactions, optimized for high yield and purity, and often incorporate advanced purification techniques like recrystallization or chromatography.

Biology It is investigated for its potential biological activity and interactions with biomolecules.

Medicine Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects. CMS has demonstrated antimicrobial properties against pathogens, including bacteria and fungi. For example, it has a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Candida albicans. CMS has also shown promise as an antitumor agent, inducing apoptosis in cancer cells through the activation of caspase pathways. A study by Murlykina et al. indicated that CMS exhibited cytotoxic effects against breast cancer cell lines with an IC50 value of 12 µM, highlighting its potential in cancer treatment.

Industry It is utilized in the production of specialty chemicals and materials.

Pharmacokinetics

The pharmacokinetic profile of CMS suggests good bioavailability and moderate lipophilicity, which are favorable for oral administration. Studies indicate a half-life of approximately 3 hours in vivo, with metabolic pathways primarily involving hepatic metabolism.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Methylsulfonyl and phenylsulfonyl groups increase ketone electrophilicity, making the compound more reactive toward nucleophiles compared to thioether-containing analogs .

- Steric Effects : Bulky substituents (e.g., phenylsulfonyl) reduce solubility but may improve metabolic stability .

Pharmacological Activity Comparisons

Key Insights :

- Antiparasitic Potential: While the target compound lacks direct data, pyridine-based ethanones (e.g., UDO) demonstrate that electron-deficient aromatic systems enhance CYP51 inhibition .

Biological Activity

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, also known as CMS , is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H9ClO2S

- Molecular Weight : 216.68 g/mol

- CAS Number : 100-00-0

The compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological profile.

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including cyclooxygenases (COX), which are crucial in the inflammatory response.

- Antioxidant Properties : CMS acts as a scavenger of free radicals, thereby reducing oxidative stress in cells.

- Modulation of Cell Signaling Pathways : It influences signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Study Reference | IC50 (µM) | Comparison Drug | Result |

|---|---|---|---|

| El-Karim et al. | 5.40 | Diclofenac | Superior COX-2 inhibition |

| ResearchGate | 6.25 | Aspirin | Comparable anti-inflammatory effect |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antitumor Activity

CMS has shown promise in preliminary studies as an antitumor agent. It induces apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : A study conducted by Murlykina et al. indicated that CMS exhibited cytotoxic effects against breast cancer cell lines with an IC50 value of 12 µM, highlighting its potential in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of CMS suggests good bioavailability and moderate lipophilicity, which are favorable for oral administration. Studies indicate a half-life of approximately 3 hours in vivo, with metabolic pathways primarily involving hepatic metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, and what are the critical reaction conditions to consider?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, α-bromo-4-chloroacetophenone derivatives (as in ) react with methylsulfonyl-containing nucleophiles under reflux conditions in aprotic solvents like benzene or DMF. Key parameters include temperature control (reflux at ~80–100°C), stoichiometric ratios (1:1 for limiting reagents), and catalyst use (e.g., K₂CO₃ for deprotonation). Post-reaction purification often involves recrystallization from ethanol or diethyl ether to isolate high-purity crystals .

Q. How can spectroscopic techniques (e.g., IR, NMR, mass spectrometry) be employed to characterize the structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the sulfonyl group (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O stretch at ~1680–1720 cm⁻¹). Contamination artifacts (e.g., solvent peaks) must be subtracted, as noted in NIST protocols .

- NMR : The ¹H NMR spectrum will show aromatic protons (δ 7.2–8.0 ppm for chlorophenyl) and methylsulfonyl protons (δ 3.0–3.5 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~200–210 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 289 for C₁₅H₁₅NO₃S analogs) and fragmentation patterns to verify substituents .

Q. What are the typical reactivity patterns of the methylsulfonyl group in this compound under oxidative or reductive conditions?

- Methodological Answer : The methylsulfonyl group is generally stable under mild conditions but can undergo reduction to thioethers using agents like LiAlH₄. Oxidation is less common but may occur under strong conditions (e.g., peroxides). Reactivity studies should prioritize inert atmospheres to avoid unintended side reactions .

Advanced Research Questions

Q. How do computational methods (e.g., QSPR, DFT) aid in predicting the electronic properties and regioselectivity of substitution reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (DFT) model electron density distributions, identifying electrophilic sites (e.g., ketone carbonyl) for nucleophilic attack. Quantitative Structure-Property Relationship (QSPR) models predict solubility and reactivity trends based on substituent electronic effects (e.g., chlorophenyl’s electron-withdrawing nature). Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. What strategies resolve contradictory data in biological activity studies of structurally similar ethanone derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or concentration-dependent effects. Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀ calculations) are critical. Comparative studies with analogs (e.g., 4-chlorophenyl vs. biphenyl derivatives) isolate substituent-specific effects .

Q. How can crystallographic data improve the design of derivatives with enhanced thermal stability or bioactivity?

- Methodological Answer : X-ray crystallography (e.g., as in ) reveals dihedral angles and packing interactions. For example, a smaller dihedral angle (e.g., 3.14° between aromatic rings) enhances planarity and π-π stacking, improving thermal stability. Hydrogen-bonding motifs guide modifications to optimize solubility or receptor binding .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the compound’s role as a photoinitiator in polymer chemistry?

- Methodological Answer : Include light intensity controls (UV-vis radiometers), radical scavengers (e.g., TEMPO) to confirm initiation mechanisms, and inert atmosphere (N₂/Ar) to prevent oxygen inhibition. Monitor polymerization kinetics via FTIR (C=C bond consumption) or DSC .

Q. How can phase change data (e.g., boiling point, sublimation temperature) inform solvent selection for recrystallization or chromatography?

- Methodological Answer : High boiling points (~500°C, as in ) suggest high-polarity solvents (e.g., DMF or DMSO) for dissolution. Sublimation tendencies require low-pressure setups for purification. Differential Scanning Calorimetry (DSC) determines melting ranges to avoid decomposition during heating .

Contradiction Management

Q. How should researchers address discrepancies in reported biological activities between academic studies and patent literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.